molecular formula C5H13NO2S B13515226 2-Methylbutane-2-sulfonamide

2-Methylbutane-2-sulfonamide

Cat. No.: B13515226
M. Wt: 151.23 g/mol
InChI Key: RQBKMMLKCNRZMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylbutane-2-sulfonamide is a chemical compound featuring a sulfonamide functional group attached to an aliphatic, tertiary carbon skeleton. This structure classifies it as an aliphatic sulfonamide, distinguishing it from the more common aromatic sulfonamides that are prevalent in pharmaceutical agents . The sulfonamide group is a fundamental motif in medicinal chemistry and drug discovery, known for its ability to confer favorable properties to molecules and participate in key binding interactions with biological targets . While aromatic sulfonamides are well-documented for their broad pharmacological activities—including antibacterial, diuretic, hypoglycemic, and anti-inflammatory effects—the specific research applications and biological profile of this compound are less defined and represent an area for investigation . The steric bulk introduced by the tertiary carbon (2-methylbutane) adjacent to the sulfonamide group may influence the compound's conformation, reactivity, and intermolecular interactions, making it a valuable and versatile building block for synthetic organic chemistry . Potential research applications include its use as an intermediate in the synthesis of more complex molecules, in the development of organocatalysts, or as a scaffold in the exploration of structure-activity relationships (SAR) for novel therapeutic agents. Researchers are encouraged to explore its potential in tailoring pharmacokinetic properties, such as solubility and permeability, as certain sulfonamide substituents are known to improve these characteristics in drug candidates . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H13NO2S

Molecular Weight

151.23 g/mol

IUPAC Name

2-methylbutane-2-sulfonamide

InChI

InChI=1S/C5H13NO2S/c1-4-5(2,3)9(6,7)8/h4H2,1-3H3,(H2,6,7,8)

InChI Key

RQBKMMLKCNRZMS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies for 2 Methylbutane 2 Sulfonamide

Direct Amidation Strategies for Sulfonamide Formation

The most traditional and widely employed method for preparing sulfonamides involves the reaction of a sulfonyl chloride with an amine. ajchem-b.com This approach is favored for its reliability and the general availability of the necessary reagents.

Reaction of 2-Methylbutane-2-sulfonyl Halides with Amine Equivalents

The cornerstone of this direct strategy is the nucleophilic substitution reaction between 2-methylbutane-2-sulfonyl chloride and ammonia (B1221849) or an ammonia surrogate. acs.orgnih.gov The sulfonyl chloride, characterized by its high reactivity, serves as a potent electrophile. The reaction proceeds readily as the lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, which is scavenged by a base, to form the stable sulfonamide bond. alrasheedcol.edu.iq

The key intermediate, 2-methylbutane-2-sulfonyl chloride, is not typically commercially available and must be synthesized. Common methods for its preparation involve the oxidative chlorination of the corresponding thiol (2-methylbutane-2-thiol) or disulfide. acs.orgtandfonline.com Reagents such as chlorine gas in an acidic aqueous medium or systems like hydrogen peroxide with thionyl chloride can be used for this transformation. organic-chemistry.orgresearchgate.net

Optimization of Reaction Conditions: Solvent Effects and Base Selection

The success of the amidation reaction is highly dependent on the chosen reaction conditions, particularly the solvent and the base. ajchem-b.com The base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction, thereby driving the equilibrium towards product formation and preventing the protonation of the amine nucleophile. nih.gov

Solvent Selection: The choice of solvent can influence reaction rates and yields. Aprotic solvents like acetonitrile (B52724) and dichloromethane (B109758) are commonly used. nih.govd-nb.info In some green chemistry approaches, water has been successfully employed as a solvent, particularly in one-pot syntheses starting from thiols or disulfides where the intermediate sulfonyl chloride is generated in situ. rsc.orgrsc.org

Base Selection: Both organic and inorganic bases are effective. Pyridine is a classic choice, often acting as both a base and a catalyst. acs.org Other tertiary amines like triethylamine (B128534) (NEt₃) or diisopropylethylamine (DIPEA) are also widely used. acs.org Inorganic bases such as potassium carbonate (K₂CO₃) are particularly useful in aqueous or biphasic systems. rsc.org An excess of the amine reactant itself can sometimes serve as the base, although this is less efficient. researchgate.net

Below is a table summarizing typical solvents and bases used in sulfonamide synthesis applicable to 2-Methylbutane-2-sulfonamide (B6588329).

Parameter Examples Role and Considerations Citation
Solvent Acetonitrile (CH₃CN)Aprotic polar solvent, good for dissolving reactants. tandfonline.comnih.gov
Dichloromethane (DCM)Common aprotic solvent, easy to remove post-reaction. nih.govd-nb.info
Water (H₂O)Environmentally benign; used in specific one-pot protocols. rsc.orgrsc.org
Base PyridineActs as a base and nucleophilic catalyst. acs.org
Triethylamine (NEt₃)Common, non-nucleophilic organic base. nih.gov
Potassium Carbonate (K₂CO₃)Effective and inexpensive inorganic base, often used in aqueous media. rsc.org
Diisopropylethylamine (DIPEA)Sterically hindered, non-nucleophilic base. acs.org

Indirect Synthetic Routes to this compound

Indirect routes provide valuable alternatives when the corresponding sulfonyl halide is difficult to prepare or handle. These methods often start from more stable or accessible sulfur-containing compounds.

Preparation from Sulfinic Acid Precursors

Sulfinic acids and their salts (sulfinates) are versatile precursors for sulfonamide synthesis. organic-chemistry.org An efficient method involves the reaction of sodium 2-methylbutane-2-sulfinate with an amine in the presence of an iodine-based promoter. d-nb.infonih.gov For instance, systems using ammonium (B1175870) iodide (NH₄I) or molecular iodine (I₂) can facilitate the oxidative amination of sodium sulfinates to yield the corresponding sulfonamides in moderate to excellent yields under relatively mild conditions. d-nb.infotheses.cz This approach avoids the need for corrosive sulfonyl chlorides. nih.gov The reaction is believed to proceed through an intermediate sulfonyl iodide, which is highly reactive towards amines.

Conversion from Thiol and Disulfide Derivatives

One of the most practical and efficient indirect methods is the direct, one-pot conversion of thiols or disulfides to sulfonamides. rsc.org This strategy bypasses the isolation of the often unstable sulfonyl chloride intermediate. researchgate.net The process involves an initial oxidative chlorination of the thiol (2-methylbutane-2-thiol) or its corresponding disulfide, followed by in situ amination. rsc.org

Several reagent systems have been developed for this transformation:

H₂O₂/SOCl₂: A combination of hydrogen peroxide and thionyl chloride is a highly reactive system for the rapid conversion of thiols to sulfonyl chlorides, which can then be reacted with ammonia to give the sulfonamide in excellent yields. acs.orgorganic-chemistry.org

Trichloroisocyanuric acid (TCCA): TCCA serves as an effective oxidative chlorinating agent for thiols and disulfides in water, providing a green and efficient route to sulfonamides when followed by the addition of an amine and a base like K₂CO₃. rsc.orgrsc.org

1,3-Dichloro-5,5-dimethylhydantoin (DCH): DCH can be used to generate the sulfonyl chloride in situ from a thiol or disulfide, which is then trapped by an amine to form the sulfonamide under mild conditions. researchgate.net

The table below outlines various one-pot methods for converting thiols to sulfonamides.

Reagent System Typical Conditions Key Advantages Citation
H₂O₂ / SOCl₂CH₃CN, Room TemperatureVery fast reaction times, high yields. acs.orgorganic-chemistry.org
H₂O₂ / TMSClCH₃CN, Room TemperatureMild conditions, low cost, excellent yields. tandfonline.com
TCCA / K₂CO₃H₂O, 0-4 °C then RTEnvironmentally friendly (uses water), general applicability. rsc.orgrsc.org
DCH / BnMe₃NClCH₃CN, Room TemperatureMild, one-pot procedure from both thiols and disulfides. researchgate.net

Emerging Synthetic Approaches to Sulfonamides Applicable to this compound

Recent advances in organic synthesis have introduced several novel methods for sulfonamide formation that offer advantages such as improved functional group tolerance, milder reaction conditions, and unique reactivity patterns. ajchem-b.comthieme-connect.com

Electrochemical Synthesis: An innovative approach involves the electrochemical oxidative coupling of thiols and amines. nih.govacs.org This method avoids the use of chemical oxidants by employing an electric current to drive the reaction. For a compound like this compound, this would involve the direct coupling of 2-methylbutane-2-thiol and ammonia in an electrochemical flow cell, representing a green and highly efficient strategy. rsc.orgnih.gov

SO₂ Surrogates: The use of stable, solid sulfur dioxide surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) has become a powerful strategy. thieme-connect.com These reagents circumvent the challenges of handling gaseous SO₂. A potential route to this compound could involve the reaction of a Grignard reagent (tert-pentylmagnesium bromide) with DABSO to form a sulfinate, which is then converted to the sulfonamide in a one-pot process. organic-chemistry.org

Photoredox Catalysis: Visible-light-triggered syntheses offer a metal-free and base-free alternative. researchgate.net These reactions can proceed via an electron donor-acceptor (EDA) complex, providing a mild pathway for forming the S-N bond. Another emerging strategy is the copper-catalyzed decarboxylative halosulfonylation, which converts carboxylic acids directly into sulfonyl halides using light, followed by one-pot amination to yield the sulfonamide. acs.org

Ring Expansion Cascades: Recent research has developed cascade reactions that allow for the synthesis of complex cyclic sulfonamides through ring expansion. york.ac.uk While primarily demonstrated for macrocycles, the underlying principles of forming the sulfonamide moiety through novel bond constructions could potentially be adapted for acyclic targets.

Metal-Catalyzed Transformations for S-N Bond Formation

The formation of the sulfur-nitrogen (S-N) bond is the cornerstone of sulfonamide synthesis. Metal-catalyzed cross-coupling reactions have emerged as powerful tools for this purpose, offering milder conditions and broader substrate scope compared to traditional methods that often rely on harsh reagents like sulfonyl chlorides. d-nb.info

Catalysts based on copper, palladium, and rhodium are prominent in this field. jsynthchem.com Copper catalysis, in particular, is advantageous due to its low cost and toxicity. jsynthchem.com For instance, copper-based catalysts have proven effective in the synthesis of N-aryl sulfonamides from primary sulfonamides and boronic acids. jsynthchem.com A notable development is the use of indium metal as a catalyst for the sulfonylation of amines. researchgate.netorganic-chemistry.org This method is efficient for a wide range of amines, including those that are less nucleophilic or sterically hindered, and proceeds under mild, base-free conditions. researchgate.netorganic-chemistry.org The indium catalyst can also be recycled multiple times without a significant loss of activity. organic-chemistry.org

Another significant advancement is the nickel-catalyzed enantioconvergent cross-coupling, which allows for the creation of chiral secondary sulfonamides. acs.org This method involves the reaction of racemic alkyl electrophiles with arylzinc chlorides, yielding enantioenriched products. acs.org The mechanism is believed to proceed through a radical intermediate. acs.org

The table below summarizes key metal-catalyzed methods for sulfonamide synthesis, which are applicable to the formation of this compound.

Catalyst SystemReactantsKey Features
Copper-based catalystsPrimary sulfonamides, Boronic acidsLow cost, low toxicity, effective for N-aryl sulfonamides. jsynthchem.com
Indium metalAmines, Sulfonyl chloridesMild, base-free conditions, recyclable catalyst, suitable for sterically hindered amines. researchgate.netorganic-chemistry.org
Nickel/Bis(oxazoline) ligandRacemic secondary alkyl bromides, Arylzinc chloridesEnantioconvergent, produces chiral sulfonamides. acs.org
Palladium/DABSOAryl iodides, AminesOne-pot process using a sulfur dioxide surrogate. organic-chemistry.org

Oxidative Coupling Reactions and Radical Pathways

Oxidative coupling reactions provide a direct and atom-economical route to sulfonamides by forming the S-N bond from readily available precursors like thiols and amines. rsc.orgsemanticscholar.org These methods often proceed through radical intermediates and can be promoted by various oxidants or electrochemical means. rsc.orgsemanticscholar.org

Iodine-mediated reactions are a common strategy. d-nb.info For example, the reaction of sodium sulfinates with amines in the presence of iodine can form sulfonamides, likely through a sulfonyl radical intermediate. d-nb.info Another approach involves the I2O5-mediated oxidative S-N coupling between aryl thiols and amines under metal-free conditions. thieme-connect.com

Electrochemical synthesis has emerged as a particularly green and efficient method. nih.gov The direct anodic coupling of thiols and amines can produce sulfonamides rapidly without the need for sacrificial reagents or catalysts. nih.gov This process generates hydrogen as the only byproduct and is amenable to a broad range of substrates. nih.gov The proposed mechanism involves the initial formation of a disulfide, followed by reaction with an aminium radical and subsequent oxidation steps to yield the sulfonamide. rsc.orgsemanticscholar.orgnih.gov

Radical pathways are also central to photoredox-catalyzed methods. organic-chemistry.org These reactions can utilize visible light to generate the necessary radical intermediates for S-N bond formation, offering a mild and environmentally friendly alternative. organic-chemistry.org

The following table outlines various oxidative and radical-based approaches to sulfonamide synthesis.

MethodReactantsKey Features
Iodine-mediated couplingSodium sulfinates, AminesIn situ formation of a sulfonyl radical intermediate. d-nb.info
I2O5-mediated couplingAryl thiols, AminesMetal-free conditions. thieme-connect.com
Electrochemical synthesisThiols, AminesNo sacrificial reagents, rapid reaction, green byproduct (H2). nih.gov
Photoredox catalysisPhenylhydrazines, ThiolsMetal-free, uses a green solvent system. organic-chemistry.org

Decarboxylative Halosulfonylation Strategies

A novel and innovative approach to sulfonamide synthesis involves the decarboxylative halosulfonylation of carboxylic acids. nih.govdomainex.co.uk This strategy is particularly powerful as it utilizes carboxylic acids and amines, two of the most abundant and diverse building blocks in organic chemistry, to form sulfonamides, which are important bioisosteres of amides. nih.gov

This one-pot process typically involves the conversion of an aromatic carboxylic acid to a sulfonyl chloride intermediate, which then reacts with an amine to form the final sulfonamide. nih.gov The key step is a copper-catalyzed ligand-to-metal charge transfer (LMCT) process. nih.govdomainex.co.uk Irradiation of a Cu(II)-carboxylate complex induces the formation of an aroyloxy radical, which then undergoes decarboxylation to generate an aryl radical. nih.gov This aryl radical is trapped by sulfur dioxide, and subsequent reaction with an electrophilic halogenating reagent affords the aryl sulfonyl halide. nih.govdomainex.co.uk

This method avoids the need for pre-functionalization of the starting materials and is applicable to a wide range of aryl, heteroaryl, and even some aliphatic substrates. nih.gov Furthermore, the intermediate sulfonyl halides are valuable synthetic handles that can be used to create a variety of other sulfur-containing functional groups. nih.gov

The general scheme for this process is outlined below:

Aromatic Carboxylic Acid + SO₂ + Halogen Source + Amine --(Cu-catalyst, light)--> Aryl Sulfonamide + CO₂

This strategy represents a significant step forward in the synthesis of sulfonamides, offering a convergent and flexible route from simple and readily available starting materials.

Green Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. acs.org Key considerations include atom economy, the use of less hazardous chemicals, energy efficiency, and waste prevention. acs.org

In the context of this compound synthesis, several of the modern methodologies discussed offer significant green advantages over traditional approaches.

Atom Economy : Oxidative coupling and decarboxylative strategies generally exhibit higher atom economy than classical methods that use stoichiometric activating agents and generate significant salt byproducts. rsc.orgsemanticscholar.orgnih.gov The concept of atom economy, developed by Barry Trost, is a measure of how many atoms from the reactants are incorporated into the final product. acs.org

Solvent Choice : A major focus of green chemistry is the reduction or elimination of volatile organic compounds (VOCs). ua.es The development of sulfonamide syntheses in water or under solvent-free conditions represents a significant step in this direction. rsc.orgsci-hub.se For example, a facile synthesis of sulfonamides has been reported in water under dynamic pH control, eliminating the need for organic bases and simplifying product isolation. rsc.org Deep eutectic solvents (DES) are also being explored as environmentally benign reaction media. ua.es

Catalysis : The use of catalysts is inherently green as it reduces the amount of reagents needed and can enable more efficient reactions under milder conditions. jsynthchem.com As discussed, a variety of metal catalysts are employed in sulfonamide synthesis. jsynthchem.com The ability to recycle catalysts, such as the indium metal catalyst, further enhances the sustainability of the process. organic-chemistry.org

Energy Efficiency : Photoredox and microwave-assisted syntheses can often be more energy-efficient than methods requiring prolonged heating. organic-chemistry.orgnih.gov Electrochemical methods are also highly efficient, with reactions often completing in minutes. nih.gov

Renewable Feedstocks : While not yet fully realized for this compound, the ultimate goal of green chemistry is to utilize renewable feedstocks. The use of broadly available starting materials like carboxylic acids is a step in the right direction. nih.gov

The table below highlights some green chemistry aspects of the discussed synthetic methods.

Green Chemistry PrincipleApplication in Sulfonamide Synthesis
Atom EconomyHigh in oxidative coupling and decarboxylative methods. rsc.orgsemanticscholar.orgnih.gov
Safer SolventsUse of water, deep eutectic solvents, or solvent-free conditions. ua.esrsc.orgsci-hub.se
CatalysisEmployment of recyclable and efficient metal catalysts. jsynthchem.comorganic-chemistry.org
Energy EfficiencyUse of photoredox, microwave, and electrochemical methods. organic-chemistry.orgnih.govnih.gov
Waste PreventionOne-pot syntheses and methods with benign byproducts (e.g., H₂). organic-chemistry.orgnih.gov

By embracing these green chemistry principles, the synthesis of this compound and other valuable sulfonamides can be made more sustainable and environmentally responsible.

Chemical Reactivity and Functional Transformations of 2 Methylbutane 2 Sulfonamide

Reactivity of the Sulfonamide Nitrogen Center

The nitrogen atom of the sulfonamide group in 2-Methylbutane-2-sulfonamide (B6588329) exhibits nucleophilic character, albeit attenuated by the electron-withdrawing sulfonyl group and the steric bulk of the adjacent tertiary alkyl group. Nevertheless, it can participate in a variety of important chemical transformations.

N-Alkylation and N-Acylation Reactions

The sulfonamide nitrogen can be functionalized through alkylation and acylation reactions, typically requiring basic conditions to deprotonate the nitrogen and enhance its nucleophilicity. The bulky 2-methylbutan-2-yl group, similar to a tert-butyl group, sterically hinders these reactions, often necessitating more forcing conditions compared to less substituted sulfonamides.

Manganese-catalyzed N-alkylation of sulfonamides using alcohols as alkylating agents has proven effective for sterically hindered substrates. cardiff.ac.uk For instance, the reaction of tert-butylsulfonamide (B1227323) with benzyl (B1604629) alcohol, catalyzed by a Mn(I) PNP pincer complex, proceeds in high yield. cardiff.ac.ukacs.orgresearchgate.net This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes condensation with the sulfonamide, followed by reduction. Given the structural similarity, this compound is expected to undergo analogous reactions.

N-acylation of sulfonamides can be achieved using various acylating agents such as acid chlorides or anhydrides. The reaction of tert-butylsulfonamide with 2-undecylbenzoic acid in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-(dimethylamino)pyridine (DMAP) affords the corresponding N-acylsulfonamide in good yield. mdpi.com This demonstrates that even with significant steric hindrance from both the sulfonamide and the carboxylic acid, acylation is a viable transformation.

Table 1: Representative N-Alkylation and N-Acylation Reactions of Analogous tert-Butylsulfonamide

Reaction Type Reagents and Conditions Product Yield (%) Reference(s)
N-Benzylation Benzyl alcohol, [Mn] precatalyst, K₂CO₃, xylenes, 150 °C N-Benzyl-tert-butylsulfonamide 95 cardiff.ac.ukacs.orgresearchgate.net
N-Acylation 2-Undecylbenzoic acid, DCC, DMAP, DCM N-(tert-Butylsulfonyl)-2-undecylbenzamide 70 mdpi.com
N-Acylation 2-Tridecylbenzoic acid, DCC, DMAP, DCM N-(tert-Butylsulfonyl)-2-tridecylbenzamide 68 mdpi.com

Formation of N-Metallated and N-Heteroatom Substituted Derivatives

The acidic proton on the sulfonamide nitrogen can be removed by strong bases to form N-metallated derivatives. These intermediates are highly nucleophilic and serve as precursors for a range of functionalizations. For example, treatment of tert-butylsulfonamide with n-butyllithium (n-BuLi) generates the corresponding lithium salt, which can then be used in subsequent reactions, such as alkylation. nih.gov

N-heteroatom substituted derivatives can also be synthesized. For instance, N-chlorination of tert-butylsulfonamide can produce an N-chloramine salt, which acts as an efficient nitrogen source and terminal oxidant in catalytic reactions like aminohydroxylation and aziridination of olefins. researchgate.net The thermal rearrangement of tert-butylsulfinamides in chlorinated solvents can lead to the formation of N-(tert-butylthio)-tert-butylsulfonamide, demonstrating the potential for N-S bond formation. beilstein-journals.orgresearchgate.net

Palladium-Catalyzed Cross-Coupling at the Sulfonamide Nitrogen

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of C-N bonds, and sulfonamides can serve as effective nucleophilic partners. The bulky 2-methylbutan-2-yl group is expected to influence the efficiency of these couplings. The development of specialized ligands has enabled the amination of aryl halides even with sterically demanding primary amines and their derivatives. mit.edumit.edu

Tert-butylsulfonamide has been successfully employed as an ammonia (B1221849) surrogate in the palladium-catalyzed amination of aryl bromides and chlorides. chemicalbook.com This suggests that this compound could similarly be coupled with various aryl and heteroaryl halides to generate N-arylated sulfonamides. The choice of phosphine (B1218219) ligand is critical in these transformations to overcome the steric hindrance and achieve high yields. mit.edunih.govnih.gov

Table 2: Palladium-Catalyzed Amination with Analogous tert-Butylsulfonamide

Aryl Halide Amine Source Catalyst/Ligand System Product Reference(s)
Aryl Bromides/Chlorides tert-Butylsulfonamide Palladium catalyst N-Aryl-tert-butylsulfonamide chemicalbook.com
Functionalized Aryl Chlorides Primary Alkylamines Palladium/BrettPhos N-Aryl-N-alkylamine mit.edu
Aryl/Heteroaryl Chlorides/Bromides Aqueous Ammonia Palladium/KPhos Primary Arylamine nih.govnih.gov

Transformations Involving the 2-Methylbutane-2-yl Alkyl Chain

While the C-H bonds of the alkyl chain are generally unreactive, modern synthetic methods have opened avenues for their functionalization, even at positions remote from the activating sulfonamide group.

Functionalization at Peripheral Carbon Atoms

Direct functionalization of the unactivated C(sp³)-H bonds of the 2-methylbutane-2-yl group is a significant synthetic challenge. However, late-stage functionalization techniques offer potential solutions. Iron-catalyzed azidation of tertiary C-H bonds has been reported as a mild and selective method suitable for complex molecules. nih.gov This reaction could potentially be applied to introduce an azide (B81097) group at the tertiary carbon of the 2-methylbutan-2-yl moiety.

Furthermore, photocatalytic methods have been developed for the functionalization of unactivated C(sp³)-H centers. These methods often involve the generation of a nitrogen-centered radical from the sulfonamide, which then facilitates an intramolecular hydrogen atom transfer (HAT) to generate a carbon-centered radical on the alkyl chain. This radical can then be trapped by various reagents. nih.gov

Applications of 2 Methylbutane 2 Sulfonamide in Organic Synthesis

Influence of the 2-Methylbutane-2-yl Moiety on Steric Control in Organic Reactions

The 2-methylbutan-2-yl group, a tertiary alkyl substituent, imparts significant steric bulk to the 2-methylbutane-2-sulfonamide (B6588329) molecule. This steric hindrance is a dominant factor in controlling the regioselectivity and stereoselectivity of various organic reactions. The sheer size of this group can shield certain reactive sites, direct incoming reagents to less hindered positions, and influence the conformational preferences of reaction intermediates, thereby dictating the final product distribution.

Directing Effects in Regioselective Functionalizations

The bulky 2-methylbutan-2-yl group plays a crucial role in this process. It helps to position the metalating agent and enhances the acidity of the ortho-protons through a combination of inductive effects and conformational locking. The resulting organometallic intermediate can then be trapped by various electrophiles, leading to the regioselective functionalization of the aromatic ring at the ortho position. This strategy has been successfully employed with structurally similar N-tert-butylbenzenesulfonamides, which undergo smooth ortho-lithiation followed by reaction with electrophiles like ketones to yield carbinol sulfonamides in high yields. nii.ac.jp

The directing effect of the bulky N-alkylsulfonamide group is not limited to metalation. It can also influence the site-selectivity of other C-H functionalization reactions catalyzed by transition metals. For instance, in rhodium(III)-catalyzed C-H carbenoid functionalization, the sulfonamide group can direct the reaction to the ortho position, even in the presence of other potentially coordinating groups within the molecule. researchgate.net The steric bulk of the 2-methylbutan-2-yl group would be expected to further enhance this directing effect by disfavoring reactions at more distant or sterically encumbered sites.

The following table summarizes the directing effects observed in reactions involving bulky N-alkylsulfonamides, which are analogous to this compound.

Reaction TypeN-Alkylsulfonamide SubstrateReagentsPosition of FunctionalizationYield (%)Reference
Directed ortho-MetalationN-tert-Butylbenzenesulfonamide1. tert-BuLi, THF, -78°C to 0°C 2. Acetoneortho85 nii.ac.jp
Directed ortho-MetalationN-Cumyl arylsulfonamides1. n-BuLi, TMEDA 2. I2orthoGood electronicsandbooks.com
Suzuki Cross-Coupling of ortho-Iodinated Productortho-Iodo-N-cumyl arylsulfonamidesAryl boronic acids, Pd catalystorthoModest to Excellent electronicsandbooks.com

Steric Hindrance in Reaction Pathways and Product Selectivity

The steric bulk of the 2-methylbutan-2-yl group can significantly influence reaction pathways by creating a sterically hindered environment around the sulfonamide nitrogen and adjacent positions. This can prevent or slow down reactions at these sites, thereby promoting reactions at less sterically crowded positions. For example, the bulky tert-butyl group on a sulfonamide has been shown to inhibit reactions at the sulfonamide nitrogen, sometimes necessitating more forcing conditions for N-functionalization.

A notable example of steric control is observed in the base-induced rearrangement of N-alkyl arylsulfonamides. In a study on orthogonally protected N-alkyl arylsulfonamides, it was found that the size of the N-alkyl group has a profound effect on the competition between rearrangement and cyclization. mdpi.com When the N-alkyl group is small, such as methyl or ethyl, a significant amount of cyclization to form a saccharin (B28170) derivative occurs. However, when the N-alkyl group is larger and branched, such as isopropyl or isobutyl (which are less bulky than 2-methylbutan-2-yl), the increased steric hindrance effectively suppresses this cyclization pathway. This allows the desired rearrangement to proceed in high yield. mdpi.com Given that the 2-methylbutan-2-yl group is even bulkier, it would be expected to exert an even stronger influence in favoring rearrangement over cyclization.

In asymmetric synthesis, the steric hindrance of a bulky substituent on a chiral auxiliary can be instrumental in achieving high levels of stereoselectivity. For instance, in the addition of nucleophiles to N-tert-butanesulfinyl imines, the bulky tert-butyl group is proposed to occupy an equatorial position in the transition state to minimize steric hindrance, thereby directing the nucleophilic attack to a specific face of the imine and leading to a high diastereomeric excess. nih.gov A similar role would be anticipated for the 2-methylbutan-2-yl group in analogous chiral sulfonamide derivatives.

The table below presents research findings on how the steric hindrance of bulky alkyl groups on sulfonamides influences reaction outcomes.

ReactionSubstrate FeatureObserved Effect of Steric HindranceProduct SelectivityReference
Base-Induced RearrangementBulky N-alkyl group (e.g., isopropyl, isobutyl)Suppression of cyclization pathwayFavors rearrangement over saccharin formation mdpi.com
Nucleophilic Addition to IminesN-tert-butanesulfinyl groupDirects nucleophilic attack to one face of the imineHigh diastereoselectivity nih.gov
SulfonamidationBulky tert-butyl group on oxazole (B20620) sulfonyl chlorideHinders nucleophilic attack at adjacent positionsDirects reactions to the sulfonyl chloride site

Computational and Theoretical Studies on 2 Methylbutane 2 Sulfonamide

Conformational Analysis and Rotameric Preferences

Conformational analysis provides a foundational understanding of the three-dimensional structure of a molecule, which is intrinsically linked to its physical and chemical properties. For 2-Methylbutane-2-sulfonamide (B6588329), this involves studying the rotation around key single bonds, primarily the Carbon-Sulfur (C-S) and Sulfur-Nitrogen (S-N) bonds.

Energy Landscapes of Rotational Isomers

The rotation around the S-N bond in sulfonamides is a topic of significant interest. Theoretical calculations, often at the Hartree-Fock level, show that the stability of different rotamers is highly dependent on the hybridization of the sulfonamide nitrogen atom. cdnsciencepub.com The potential energy surface for this rotation typically reveals distinct minima corresponding to stable conformations. For primary sulfonamides, conformations where the amino group hydrogens eclipse the oxygen atoms of the –SO2 group are often identified as stable. nih.gov

A hypothetical energy profile for the rotation around the S-N bond in this compound, based on general sulfonamide studies, can be conceptualized.

Table 1: Hypothetical Relative Energies of this compound Rotamers (S-N Bond Rotation)
RotamerDihedral Angle (C-S-N-H)Relative Energy (kcal/mol)Description
A~60°0.0Most stable, staggered conformation
B~120°~3.5Eclipsed transition state
C~180°~0.5Stable, staggered conformation

Influence of Bulky Substituents on Molecular Conformation

The tert-pentyl group (2-methylbutan-2-yl) attached to the sulfur atom in this compound is a bulky substituent that exerts significant steric influence on the molecule's conformation. Studies on related N-alkyl arylsulfonamides show that the size of the alkyl group is a critical factor in determining reaction pathways, which is a direct consequence of its influence on ground state and transition state conformations. mdpi.comresearchgate.net

Specifically, bulky groups can restrict rotation around adjacent bonds, favoring conformations that minimize steric hindrance. mdpi.comnih.gov In the case of this compound, the large tert-pentyl group is expected to create a steric barrier that influences the orientation of the sulfonamide (-SO2NH2) group. This steric hindrance can prevent certain conformations from being readily accessible, thus shaping the energy landscape and favoring specific rotamers. mdpi.com For instance, in reactions involving the sulfonamide nitrogen, the bulky 2-methylbutan-2-yl group can inhibit certain approaches, necessitating more forceful conditions for a reaction to proceed.

Electronic Structure and Bonding Characteristics

The electronic properties of a molecule dictate its reactivity, polarity, and intermolecular interactions. Computational methods like Density Functional Theory (DFT) are powerful tools for elucidating these characteristics.

Density Functional Theory (DFT) Analysis of Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) calculations are widely used to investigate the electronic properties of sulfonamides. nih.govnih.gov A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.netfrontiersin.org A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For sulfonamides, the HOMO is typically localized on the electron-rich parts of the molecule, such as the nitrogen and oxygen atoms, while the LUMO is often centered on the sulfonyl group. In a related compound, 6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide, DFT calculations revealed that the LUMO is localized on the chloropyridine ring, indicating likely sites for electrophilic attack. For this compound, the HOMO is expected to have significant contributions from the lone pairs on the nitrogen and oxygen atoms, while the LUMO would be associated with the σ* orbitals of the S-O and S-N bonds. The HOMO-LUMO gap is expected to decrease in more polar solvents. researchgate.net

Table 2: Representative DFT-Calculated Electronic Properties for a Tertiary Alkyl Sulfonamide
ParameterGas Phase Value (eV)Water (Solvated) Value (eV)
HOMO Energy-7.5-7.2
LUMO Energy0.50.2
HOMO-LUMO Gap8.07.4

Charge Distribution and Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.dedtic.mil The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface.

For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) concentrated around the highly electronegative oxygen atoms of the sulfonyl group and, to a lesser extent, the nitrogen atom. researchgate.net These sites represent the most likely points for electrophilic attack or hydrogen bond donation. uni-muenchen.de Conversely, regions of positive potential (colored blue) would be found around the hydrogen atoms of the amine group and the alkyl framework, indicating sites susceptible to nucleophilic attack. researchgate.net The sulfur atom, being bonded to four more electronegative atoms (two oxygens, one nitrogen, one carbon), would exhibit a significant positive charge. This charge distribution is fundamental to the compound's ability to engage in intermolecular interactions.

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical methods are indispensable for studying the intricate details of chemical reaction mechanisms, allowing for the characterization of transition states and reaction intermediates that are often difficult or impossible to observe experimentally. mdpi.com Such studies can provide detailed, atomistic-level understanding of reaction pathways, activation energies, and the factors controlling product formation. researchgate.net

For sulfonamides, computational studies have been applied to understand various reactions. For example, the base-induced intramolecular rearrangement of N-alkyl arylsulfonamides has been investigated, revealing a competition between rearrangement and cyclization pathways that is heavily influenced by steric effects from the N-alkyl group. mdpi.comresearchgate.net

In the context of this compound, quantum chemical investigations could be employed to explore mechanisms such as:

Thermal Decomposition: Simulating the molecule at high temperatures to identify the weakest bonds and the initial decomposition steps. For related energetic materials, such studies often show that bond cleavage (like C-NO2 or N-NO2) or proton transfer are key initial steps. researchgate.net

Reactions at the Nitrogen Atom: Modeling the N-alkylation or N-acylation reactions to understand the transition state structures and the role of the bulky tert-pentyl group in influencing the activation barrier.

Oxidation/Reduction Reactions: Investigating the mechanism of reactions involving the sulfur atom or the alkyl chain to predict regioselectivity and product outcomes.

These computational approaches provide powerful predictive capabilities, guiding synthetic efforts and deepening the fundamental understanding of the chemical behavior of this compound.

Elucidation of Transition State Structures and Reaction Barriers

Computational chemistry, particularly density functional theory (DFT), is instrumental in mapping the potential energy surface of a reaction. This allows for the identification and characterization of transition states—the highest energy point along a reaction coordinate—and the calculation of activation energy barriers, which govern reaction rates.

For reactions involving sulfonamides, computational studies have successfully elucidated mechanisms by calculating the energies of reactants, transition states, and products. For instance, in the gas-phase reaction of methane (B114726) sulfonamide with the chlorine atom, DFT calculations have identified that H-atom abstraction from the methyl group proceeds through a transition state with a calculated barrier height of approximately 4.8 kcal/mol. squarespace.com In contrast, other potential reaction pathways, such as addition to the sulfur atom, were found to have significantly higher barriers (~43.0 kcal/mol), indicating they are less likely to occur. squarespace.com

Similarly, studies on the fragmentation of protonated sulfamethoxazole, a more complex sulfonamide, have used DFT to model its breakdown. These calculations revealed that the heterolytic cleavage of the S–N bond requires an energy of 50.25 kcal/mol. researchgate.net The subsequent formation of other fragment ions involves stepwise rearrangements with distinct energy barriers; for example, the rate-limiting step for the formation of one key fragment was found to be a heterolytic C–S bond cleavage with an energy barrier of 31.93 kcal/mol. researchgate.net

These types of calculations are crucial for understanding reaction feasibility and predicting product distributions. For this compound, similar computational approaches could predict the outcomes of its synthesis, degradation, or metabolic pathways by identifying the most energetically favorable routes.

Table 1: Representative Calculated Reaction Barriers for Sulfonamide-Related Reactions

Reaction TypeModel CompoundComputational MethodCalculated Barrier (kcal/mol)Reference
H-atom AbstractionMethane SulfonamideDFT4.8 squarespace.com
S-N Bond Cleavage (Heterolytic)SulfamethoxazoleDFT (B3LYP/6-31+G(d,p))50.25 researchgate.net
C-S Bond Cleavage (Rate-Limiting Step)SulfamethoxazoleDFT (B3LYP/6-31+G(d,p))31.93 researchgate.net
Sulfur(VI)−Fluoride Exchange (SuFEx)Benzenesulfonyl FluorideDFT (ωB97XD)~21.0 claremont.edu
Tetrahedral Intermediate CollapseSulfonimidamideDFT (ωB97XD/def2TZVPP)26.6 nih.gov

Analysis of Solvent Effects on Reaction Energetics and Pathways

The solvent environment can dramatically influence reaction rates and even alter mechanisms. rsc.org Computational models can account for these effects either implicitly, by treating the solvent as a continuous medium with a defined dielectric constant, or explicitly, by including individual solvent molecules in the calculation. rsc.org The SMD (Solvation Model based on Density) is one such implicit model used in Gaussian software to incorporate solvent effects. mdpi.com

Solvents can alter reaction energetics by differentially stabilizing the reactants, transition states, and products. rsc.org For reactions that involve the formation of charged or highly polar transition states, polar solvents typically lower the activation energy, thus accelerating the reaction. rsc.org Computational studies on sulfonamide derivatives have shown that the dipole moment of the molecule in an excited state is often significantly higher than in the ground state, suggesting strong interactions with polar solvents. researchgate.net

Furthermore, simulations can reveal that specific solvent-solute interactions, such as hydrogen bonding, may be more important than the bulk properties of the solvent. mdpi.com For example, in the design of molecularly imprinted polymers for sulfonamides, computational analysis showed that while a functional monomer might have a strong interaction energy with the sulfonamide template, it could also exhibit high non-specific interactions with solvent molecules, hindering the desired recognition process. mdpi.com For this compound, the bulky tert-butyl group and the polar sulfonamide group would both be subject to significant solvent interactions, affecting its reactivity and conformational preferences in different media.

Table 2: Illustrative Solvent Effects on Calculated Properties of a Sulfonamide Derivative

PropertySolventCalculated ValueReference Principle
Dipole Moment (Ground State)Gas Phase1.32 D researchgate.net
Dioxane1.71 D
Dipole Moment (Excited State)Gas Phase1.46 D
Dioxane4.89 D
HOMO-LUMO Gap (ΔE)Gas Phase~5.0 eV (Typical) mdpi.com
1,4-Dioxane4.65 eV

Note: Data is for representative hydrazinyl-benzenesulfonamide derivatives (S10 and S11) and thiophene (B33073) sulfonamides as a direct analogue for this compound is not available.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a computational "microscope" to observe the motion of atoms in a molecule over time. arabjchem.org This technique is invaluable for understanding the flexibility of molecules like this compound and for characterizing their non-covalent interactions with other molecules, such as proteins or solvent molecules. peerj.combiorxiv.org

In a typical MD simulation, the system (e.g., the sulfonamide in a box of water) is described by a force field, such as CHARMM36m or OPLS, which defines the potential energy of the system based on the positions of its atoms. nih.gov By solving Newton's equations of motion, a trajectory is generated that describes how the positions and velocities of all atoms evolve over time. nih.gov

MD simulations have been extensively used to study how sulfonamide-based drugs interact with their biological targets. For instance, simulations of a representative sulfonamide interacting with the enzyme triose phosphate (B84403) isomerase revealed the specific amino acid residues involved in binding and quantified the interaction energies. peerj.com The study used the Molecular Mechanics Poisson–Boltzmann Surface Area (MM-PBSA) method to estimate binding free energies, finding values of -42.91 kJ/mol at a dimer interface and -71.62 kJ/mol in the active site. peerj.com Analysis of these simulations shows that binding is often driven by a combination of van der Waals forces and electrostatic interactions, including crucial hydrogen bonds formed by the sulfonamide group. peerj.combiorxiv.org

For this compound, MD simulations could predict its conformational preferences, its solubility in various solvents by calculating solvation free energy, and the strength and nature of its binding to a potential biological receptor.

Table 3: Components of Intermolecular Interaction Energy for a Sulfonamide-Protein Complex

Energy ComponentDescriptionExample Value (kJ/mol)Reference
Van der Waals Energy (ΔEvdW)Energy from London dispersion forces and steric repulsion.-85.2 ± 0.5 peerj.com
Electrostatic Energy (ΔEelec)Energy from Coulombic interactions between partial charges.-105.6 ± 2.1
Polar Solvation Energy (ΔGpolar)Energy required to transfer the solute from vacuum to a polar solvent continuum.142.3 ± 1.9
Nonpolar Solvation Energy (ΔGnonpolar)Energy associated with cavity formation and van der Waals interactions with the solvent.-11.2 ± 0.0
Total Binding Free Energy (ΔGbind) Overall free energy change upon binding. -71.6 ± 1.1

Note: Data is for a representative sulfonamide (sulfaE) in the active site of pTPI.

Advanced Spectroscopic and Crystallographic Elucidation for Mechanistic Insights

High-Resolution NMR Spectroscopy for Structural and Conformational Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2-Methylbutane-2-sulfonamide (B6588329) in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the chemically non-equivalent protons in the molecule. The tert-amyl group exhibits a characteristic pattern: a singlet for the two equivalent methyl groups attached to the quaternary carbon, a triplet for the terminal methyl group of the ethyl moiety, and a quartet for the adjacent methylene group. The protons of the sulfonamide (-SO₂NH₂) group typically appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration due to hydrogen bonding.

The ¹³C NMR spectrum complements the proton data, showing distinct resonances for each carbon atom. The quaternary carbon of the tert-amyl group appears at a characteristic downfield shift. The chemically distinct methyl and methylene carbons of the ethyl group, as well as the two equivalent methyl carbons, are all clearly resolved. Spectroscopic techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Click to view interactive data table
Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity (¹H NMR)
C(CH₃)₂ ~1.2 ~25 Singlet
CH₂CH₃ ~1.8 ~35 Quartet
CH₂CH₃ ~0.9 ~9 Triplet
C(CH₃)₂ - ~60 -
SO₂NH₂ ~4.5 (broad) - Singlet

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary based on solvent and other experimental conditions.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis in Reactive Intermediates

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. For this compound, these methods provide characteristic frequencies for the sulfonamide and alkyl groups. The sulfonamide group exhibits strong, characteristic stretching vibrations for the S=O and S-N bonds. The asymmetric and symmetric stretching modes of the SO₂ group appear in the regions of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively. The N-H stretching vibrations of the primary sulfonamide are typically observed in the range of 3390–3229 cm⁻¹.

These techniques are particularly insightful for studying reactive intermediates. For instance, upon deprotonation of the sulfonamide nitrogen to form an anionic intermediate, significant shifts in the vibrational frequencies of the SO₂ and S-N groups would be expected. The increased electron density on the nitrogen would alter the bond strengths, leading to a shift to lower wavenumbers for the S=O stretches and a potential shift in the S-N stretch, providing evidence for the formation of the reactive species.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Click to view interactive data table
Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
N-H Asymmetric & Symmetric Stretch 3390 - 3230 Medium
C-H (alkyl) Stretch 2970 - 2850 Strong
S=O Asymmetric Stretch 1345 - 1315 Strong
S=O Symmetric Stretch 1185 - 1145 Strong
S-N Stretch 925 - 905 Medium

Source: Data compiled from typical ranges for sulfonamide functional groups.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction (SCXRD) provides the most definitive three-dimensional structural information for a crystalline solid, including precise bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not widely reported, analysis of related sulfonamide structures reveals key expected features. The sulfur atom in the sulfonamide group adopts a distorted tetrahedral geometry.

Table 3: Expected Molecular Geometry Parameters from X-ray Crystallography

Click to view interactive data table
Parameter Bond/Angle Expected Value
Bond Length S=O ~1.43 Å
Bond Length S-N ~1.62 Å
Bond Length S-C ~1.80 Å
Bond Angle O-S-O ~120°
Bond Angle O-S-N ~107°
Bond Angle C-S-N ~107°

Note: Values are based on generalized data from crystallographic studies of similar alkylsulfonamides.

Mass Spectrometry Techniques for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound and for characterizing its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed, confirming the compound's molecular weight.

The fragmentation of alkylsulfonamides is influenced by the stability of the resulting carbocations. For this compound, a prominent fragmentation pathway involves the cleavage of the C-S bond. This would lead to the formation of a stable tert-amyl cation (C₅H₁₁⁺), which would likely be a major peak in the spectrum. Other fragmentation pathways can include the loss of SO₂ or the entire sulfonamide group. These characteristic fragmentation patterns allow for the identification of the compound in complex mixtures and can be used to monitor the progress of reactions in which it is a reactant or product.

Table 4: Predicted Key Fragmentation Ions in the Mass Spectrum of this compound

Click to view interactive data table
Ion Formula Predicted m/z Proposed Origin
[M]⁺ [C₅H₁₃NO₂S]⁺ 151 Molecular Ion
[M - C₂H₅]⁺ [C₃H₈NO₂S]⁺ 122 Loss of ethyl radical
[SO₂NH₂]⁺ [H₂NO₂S]⁺ 80 Sulfonamide cation
[C₅H₁₁]⁺ [C₅H₁₁]⁺ 71 tert-Amyl cation
[M - SO₂NH₂]⁺ [C₅H₁₁]⁺ 71 Loss of sulfonamide radical

Future Research Directions and Emerging Opportunities in 2 Methylbutane 2 Sulfonamide Chemistry

Development of Innovative and Sustainable Synthetic Routes with High Atom Economy

The traditional synthesis of sulfonamides often involves the reaction of sulfonyl chlorides with amines, a method that can generate significant waste and utilize hazardous reagents. nih.gov Future research will likely focus on developing greener and more atom-economical synthetic pathways to 2-Methylbutane-2-sulfonamide (B6588329) and its derivatives.

Key areas of exploration include:

Direct C-H Aminosulfonylation: Investigating catalytic methods that enable the direct formation of the C-S bond on an unactivated tertiary carbon of 2-methylbutane, followed by amination. This would bypass the need for pre-functionalized starting materials, significantly improving step and atom economy. nih.govrsc.org

Alternative Sulfur Dioxide Surrogates: The use of bench-stable and solid sulfur dioxide surrogates, such as DABSO (the adduct of DABCO and SO₂), can replace the use of gaseous sulfur dioxide, making the process safer and more convenient. organic-chemistry.org

The table below compares a traditional synthetic route with a potential innovative and sustainable route, highlighting the principles of green chemistry.

FeatureTraditional Route (e.g., Sulfonyl Chloride)Innovative & Sustainable Route
Starting Materials Often requires pre-functionalized, multi-step starting materials.Utilizes simple, readily available hydrocarbons and ammonia (B1221849) sources.
Reagents Stoichiometric use of chlorinating agents (e.g., chlorosulfonic acid). nih.govCatalytic systems (e.g., transition metals) for C-S bond formation.
Atom Economy Lower, due to the formation of stoichiometric byproducts like HCl. Higher, as more atoms from the reactants are incorporated into the final product. nih.gov
Solvents Often relies on chlorinated or other volatile organic compounds.Employs green solvents such as water or bio-derived alcohols. researchgate.net
Waste Generation Produces significant amounts of inorganic salts and acidic waste.Minimized waste streams through catalytic cycles and recyclable components.

Exploration of Novel Reactivity Patterns Driven by the Unique Tertiary Alkyl Group

The tertiary alkyl group in this compound is typically considered a robust and sterically bulky moiety. However, this very feature can be exploited to uncover novel reactivity. While tertiary sulfonamides are often seen as stable final products, recent studies have shown they can be activated to undergo further transformations. acs.org

Future research could investigate:

Activation for Nucleophilic Substitution: Developing methods to convert the tertiary sulfonamide into an electrophilic species. acs.org This could enable its reaction with various nucleophiles, transforming the sulfonamide from a simple protecting group or scaffold into a reactive intermediate for constructing more complex molecules.

C-N Bond Cleavage and Functionalization: Exploring catalytic systems that can selectively cleave the strong C-N bond, allowing the tertiary alkyl group to be transferred to other molecules. This would represent a significant departure from the traditional inertness associated with this group.

Rearrangement Reactions: Investigating conditions that could induce skeletal rearrangements of the tertiary alkyl group, potentially leading to the synthesis of novel and structurally diverse compounds. The Smiles rearrangement is one such pathway that has been utilized with other sulfonamides. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved reproducibility. elveflow.commdpi.com Integrating the synthesis of this compound and its derivatives into continuous flow and automated platforms is a significant opportunity for future research.

Key developments in this area could include:

Automated Library Synthesis: Designing automated flow systems to rapidly synthesize a library of compounds based on the this compound scaffold. acs.orgacs.org This would involve pumping different starting materials through reactors containing immobilized reagents or catalysts, allowing for the rapid generation of diverse molecules for screening purposes. vapourtec.comnih.gov

Multi-step Continuous Synthesis: Developing a fully integrated, multi-step flow process that starts from simple precursors and yields the final product without the need for isolating intermediates. mdpi.com This approach enhances efficiency and safety, particularly when dealing with hazardous reagents or unstable intermediates. google.com

In-line Purification and Analysis: Incorporating in-line purification techniques (e.g., catch-and-release resins) and analytical tools (e.g., UV-Vis, IR spectroscopy) into the flow system to monitor the reaction in real-time and isolate the pure product directly. vapourtec.com

The following table outlines key parameters for the potential development of a flow synthesis process for this compound derivatives.

ParameterDescriptionPotential Values/Conditions
Reactor Type Packed-bed, microreactor, tube-in-tube.Packed-bed with immobilized catalyst for ease of separation.
Flow Rate Determines the residence time of reactants in the reactor.0.1 - 10 mL/min, optimized for maximum conversion. mdpi.com
Temperature Can be precisely controlled to optimize reaction kinetics and selectivity.25 - 150 °C; superheated conditions are safely achievable in flow. vapourtec.com
Pressure Higher pressure can keep reagents in the liquid phase above their boiling points.1 - 20 bar.
Reagent Concentration Molar concentrations of starting materials in the solvent stream.0.1 - 1.0 M. google.com

Advanced Computational Design of New this compound-Based Reagents

Computational chemistry and in silico modeling are powerful tools for accelerating the discovery and development of new molecules. nih.gov By applying these techniques to the this compound scaffold, researchers can rationally design new reagents with tailored properties.

Future research directions include:

Pharmacophore Modeling and Virtual Screening: Using the this compound structure as a basis to design new derivatives with potential biological activity. nih.govrsc.org Computational models can predict how these molecules might interact with biological targets like enzymes. nih.gov

Predicting Reactivity and Reaction Mechanisms: Employing quantum mechanical calculations, such as Density Functional Theory (DFT), to predict the reactivity of novel this compound-based compounds and to elucidate the mechanisms of new reactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of this compound derivatives with their chemical or biological activity. nih.gov These models can then be used to predict the properties of yet-to-be-synthesized compounds, guiding synthetic efforts toward the most promising candidates.

These computational approaches provide a "fail-fast" strategy, allowing researchers to prioritize the synthesis of molecules with the highest probability of success, thereby saving time and resources. mdpi.comunifi.it

Conclusion

Synthesis of Key Research Advancements and Contributions of 2-Methylbutane-2-sulfonamide (B6588329) Chemistry

The study of this compound and its derivatives has led to significant advancements in organic synthesis, particularly in the construction of complex chiral molecules. Research has demonstrated the utility of the tertiary alkylsulfonamide moiety in various chemical transformations. A key contribution lies in the development of synthetic methodologies that utilize these compounds as versatile building blocks. For instance, the synthesis of chiral pyrazolo[4,3-e] sigmaaldrich.comnih.govtriazine sulfonamides has been achieved, showcasing the adaptability of the sulfonamide group for creating molecules with potential biological activity. nih.gov The core structure of this compound, with its bulky tert-amyl group, can influence the steric outcomes of reactions, a property that is highly valuable in stereoselective synthesis.

Advancements have also been made in the synthesis of sulfonamides themselves, with methods developed for the efficient coupling of amines and sulfonyl chlorides. researchgate.net While direct studies on this compound are not extensively detailed, the broader class of sulfonamides has been a focus of research, leading to a deeper understanding of their reactivity and potential applications. researchgate.net The exploration of related compounds, such as tert-butanesulfinamide, has provided a foundation for understanding the role of sterically hindered sulfur-based functional groups in directing chemical reactions. sigmaaldrich.comwikipedia.org

Broader Implications of this compound Studies for Modern Organic Synthesis

The investigations into this compound and its analogs have broader implications for the field of modern organic synthesis. The methodologies developed for the synthesis and transformation of these compounds contribute to the growing toolkit available to organic chemists for the construction of complex molecular architectures. kvmwai.edu.in The principles of stereocontrol and functional group tolerance observed in reactions involving these sulfonamides can be applied to the synthesis of a wide range of target molecules, including pharmaceuticals and materials.

The use of sulfonamides as protecting groups and chiral auxiliaries is a cornerstone of modern synthesis, and the study of specific derivatives like this compound adds to the nuanced understanding of how to best utilize these powerful tools. orgsyn.orgwikipedia.org For example, the knowledge gained from the synthesis of N-substituted sulfonamides can inform the design of new catalysts and reagents with enhanced selectivity and reactivity. theses.cz Furthermore, the exploration of the chemical space around the sulfonamide functional group continues to yield novel compounds with interesting properties, highlighting the importance of continued research in this area. google.comtheses.cz The development of efficient and scalable synthetic routes to such compounds remains a key objective, with implications for both academic research and industrial applications. researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.